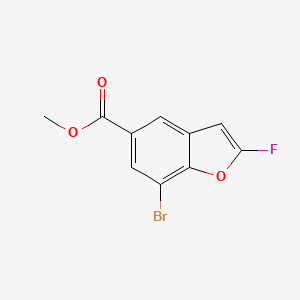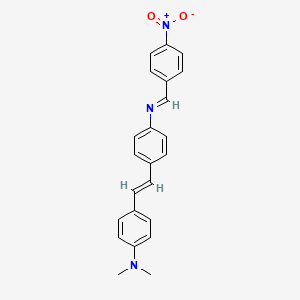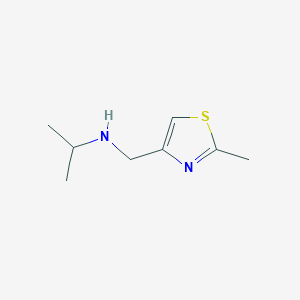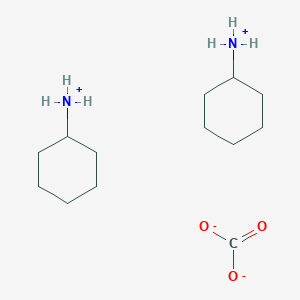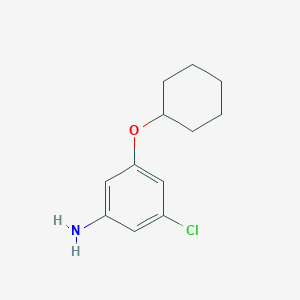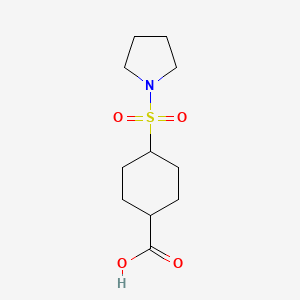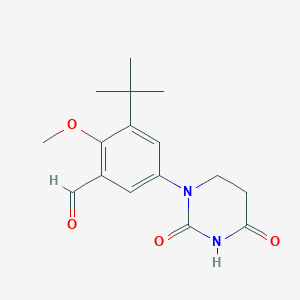![molecular formula C9H16N2O2 B13974061 7-(2-Hydroxyethyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13974061.png)
7-(2-Hydroxyethyl)-1,7-diazaspiro[3.5]nonan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-Hydroxyethyl)-1,7-diazaspiro[35]nonan-2-one is a spirocyclic compound that features a unique structure with a spiro junction between a diazaspiro and a nonane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Hydroxyethyl)-1,7-diazaspiro[3.5]nonan-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a diazaspiro compound with an appropriate hydroxyethylating agent. The reaction conditions often require the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
7-(2-Hydroxyethyl)-1,7-diazaspiro[3.5]nonan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to modify the diazaspiro structure.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
7-(2-Hydroxyethyl)-1,7-diazaspiro[3.5]nonan-2-one has several scientific research applications:
Mecanismo De Acción
The mechanism by which 7-(2-Hydroxyethyl)-1,7-diazaspiro[3.5]nonan-2-one exerts its effects involves its interaction with specific molecular targets. For instance, it may bind to enzyme active sites or receptor binding pockets, modulating their activity. The pathways involved can include inhibition or activation of enzymatic reactions, leading to downstream biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Oxa-7-azaspiro[3.5]nonane: Another spirocyclic compound with a similar structure but different functional groups.
1-{2,7-Diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one: A derivative with an additional prop-2-en-1-one moiety, known for its inhibitory activity against KRAS G12C.
Uniqueness
7-(2-Hydroxyethyl)-1,7-diazaspiro[3.5]nonan-2-one is unique due to its specific hydroxyethyl functional group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields .
Propiedades
Fórmula molecular |
C9H16N2O2 |
|---|---|
Peso molecular |
184.24 g/mol |
Nombre IUPAC |
7-(2-hydroxyethyl)-1,7-diazaspiro[3.5]nonan-2-one |
InChI |
InChI=1S/C9H16N2O2/c12-6-5-11-3-1-9(2-4-11)7-8(13)10-9/h12H,1-7H2,(H,10,13) |
Clave InChI |
CUCOPMNYSZDJJC-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC12CC(=O)N2)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


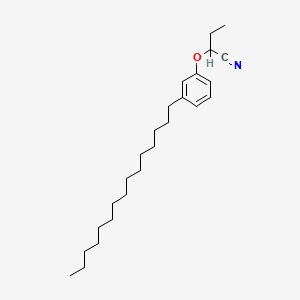
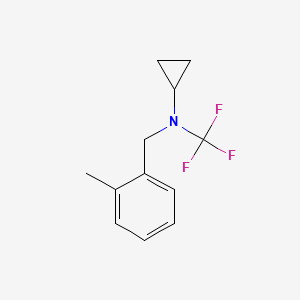
![4,7-Methano-7H-oxazolo[4,5-E][1,3]diazepine](/img/structure/B13973991.png)
![1-[(2,5-Dichlorophenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13973994.png)
